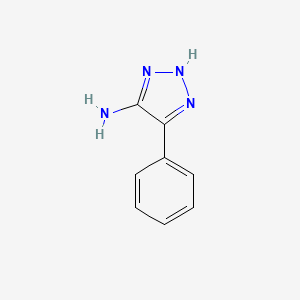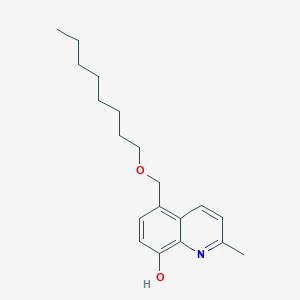
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol is a chemical compound with the molecular formula C19H27NO2 and a molecular weight of 301.42 g/mol It is a derivative of quinolin-8-ol, featuring a methyl group at the 2-position and an octyloxy group at the 5-position
Preparation Methods
The synthesis of 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol derivatives. One common method includes the reaction of 2-methylquinolin-8-ol with an octyloxyalkyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: This compound exhibits antimicrobial properties and is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((octyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions, forming stable complexes that interfere with essential biological processes. For example, it can inhibit the activity of metalloenzymes, leading to antimicrobial effects. Additionally, its ability to chelate metal ions makes it useful in various industrial applications .
Comparison with Similar Compounds
2-Methyl-5-((octyloxy)methyl)quinolin-8-ol can be compared with other quinolin-8-ol derivatives, such as:
2-Methylquinolin-8-ol: Lacks the octyloxy group, resulting in different chemical and biological properties.
5-((Octyloxy)methyl)quinolin-8-ol: Lacks the methyl group at the 2-position, affecting its reactivity and applications.
Quinolin-8-ol: The parent compound, which lacks both the methyl and octyloxy groups, serving as a basis for synthesizing various derivatives.
The unique combination of the methyl and octyloxy groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
141704-26-9 |
|---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-methyl-5-(octoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C19H27NO2/c1-3-4-5-6-7-8-13-22-14-16-10-12-18(21)19-17(16)11-9-15(2)20-19/h9-12,21H,3-8,13-14H2,1-2H3 |
InChI Key |
LFVZCNJLIDUKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC1=C2C=CC(=NC2=C(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(Decane-1,10-diyl)bis(benzo[d]oxazol-5-amine)](/img/structure/B12888135.png)

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
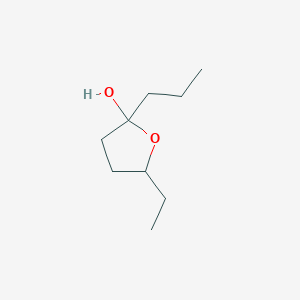



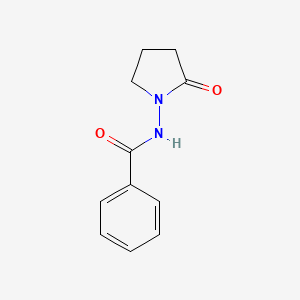
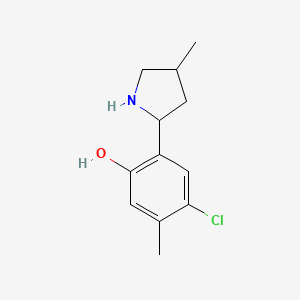
![3-(2,4,6-Trimethylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888181.png)
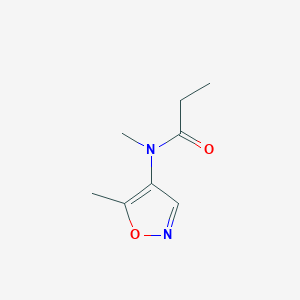
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
